molecular formula C13H15NO3 B12066975 Hexanoic acid, 6-(2-cyanophenoxy)-

Hexanoic acid, 6-(2-cyanophenoxy)-

Katalognummer: B12066975
Molekulargewicht: 233.26 g/mol
InChI-Schlüssel: DPYOCWVIULRBQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexanoic acid, 6-(2-cyanophenoxy)- is an organic compound that belongs to the class of aromatic polyhydroxyalkanoates This compound is characterized by the presence of a hexanoic acid chain with a 2-cyanophenoxy group attached to the sixth carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, 6-(2-cyanophenoxy)- typically involves the reaction of hexanoic acid with 2-cyanophenol under specific conditions. One common method involves the use of a base catalyst, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent, such as dimethyl sulfoxide, at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of hexanoic acid, 6-(2-cyanophenoxy)- can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Hexanoic acid, 6-(2-cyanophenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Hexanoic acid, 6-(2-cyanophenoxy)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers and other advanced materials

Wirkmechanismus

The mechanism of action of hexanoic acid, 6-(2-cyanophenoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The presence of the 2-cyanophenoxy group allows for specific binding interactions with target proteins, leading to changes in their activity and function .

Vergleich Mit ähnlichen Verbindungen

Hexanoic acid, 6-(2-cyanophenoxy)- can be compared with other similar compounds, such as:

Conclusion

Hexanoic acid, 6-(2-cyanophenoxy)- is a versatile compound with unique chemical properties and a wide range of applications in various scientific fields

Eigenschaften

Molekularformel

C13H15NO3

Molekulargewicht

233.26 g/mol

IUPAC-Name

6-(2-cyanophenoxy)hexanoic acid

InChI

InChI=1S/C13H15NO3/c14-10-11-6-3-4-7-12(11)17-9-5-1-2-8-13(15)16/h3-4,6-7H,1-2,5,8-9H2,(H,15,16)

InChI-Schlüssel

DPYOCWVIULRBQV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C#N)OCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.